molecular formula C10H14N2 B2644923 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine CAS No. 22345-79-5

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No.: B2644923
CAS No.: 22345-79-5
M. Wt: 162.236
InChI Key: FTGOJKPUJODQKE-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H14N2. It is a derivative of quinoline, characterized by a tetrahydroquinoline core with a methyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Scientific Research Applications

Mechanism of Action

The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions often include heating the mixture at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods are scaled up to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, more saturated amine derivatives, and substituted tetrahydroquinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups in the tetrahydroquinoline core enhances its reactivity and potential for various applications .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOJKPUJODQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975883
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-82-1, 22345-79-5
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,6,7,8-tetrahydroquinolin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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